2-[Acetyl(methyl)amino]-1-phenylpropyl acetate

logP lipophilicity liquid-liquid extraction

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate (CAS 55133-90-9), formally termed N,O‑diacetylpseudoephedrine, is the fully acetylated derivative of the sympathomimetic amine pseudoephedrine. It belongs to the amide/ester class with the molecular formula C₁₄H₁₉NO₃ and a monoisotopic mass of 249.1365 Da.

Molecular Formula C14H19NO3
Molecular Weight 249.30 g/mol
CAS No. 55133-90-9
Cat. No. B12285893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Acetyl(methyl)amino]-1-phenylpropyl acetate
CAS55133-90-9
Molecular FormulaC14H19NO3
Molecular Weight249.30 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)OC(=O)C)N(C)C(=O)C
InChIInChI=1S/C14H19NO3/c1-10(15(4)11(2)16)14(18-12(3)17)13-8-6-5-7-9-13/h5-10,14H,1-4H3
InChIKeyDISCLSGXBAXBTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate (CAS 55133-90-9): A Certified Analytical Reference Standard for Pseudoephedrine Trace Analysis


2-[Acetyl(methyl)amino]-1-phenylpropyl acetate (CAS 55133-90-9), formally termed N,O‑diacetylpseudoephedrine, is the fully acetylated derivative of the sympathomimetic amine pseudoephedrine . It belongs to the amide/ester class with the molecular formula C₁₄H₁₉NO₃ and a monoisotopic mass of 249.1365 Da . The compound is catalogued as a bronchodilator‑class sympathomimetic and is included in the Maurer‑Meyer‑Pfleger‑Weber GC‑MS library of drugs, poisons and their metabolites [1]. Its primary scientific utility is as a chemically defined reference standard for the identification and quantification of pseudoephedrine in complex biological and forensic matrices via gas chromatography–mass spectrometry [1].

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate (CAS 55133-90-9): Why Generic Pseudoephedrine Derivatives Cannot Substitute This Certified Reference Standard


Attempts to replace 2-[acetyl(methyl)amino]-1‑phenylpropyl acetate (CAS 55133-90-9) with pseudoephedrine free base, pseudoephedrine hydrochloride, or the mono‑acetylated N‑acetylpseudoephedrine will introduce systematic analytical error. Pseudoephedrine (logP ≈1.05) is markedly less lipophilic than the diacetyl derivative (logP 1.71), altering extraction recovery and chromatographic retention [1]. N‑acetylpseudoephedrine, bearing only a single acetyl group, exhibits a different molecular ion and distinct EI fragmentation pattern, making it unsuitable as a surrogate for the unique mass spectral transitions of the diacetyl species [2]. Furthermore, the certified purity assignment (≥98%) of the reference standard is directly tied to the identity defined by CAS 55133-90-9; substitution with an in‑house derivative of unknown purity compromises quantitative traceability .

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate (CAS 55133-90-9): Quantitative Differentiation Evidence for Analytical Procurement


Elevated Lipophilicity (logP 1.71) vs. Pseudoephedrine (logP 1.05) Enhances Organic-Phase Extraction Efficiency

The target compound exhibits a predicted logP of 1.71 (ACD/Labs Percepta), which is 0.66 log units higher than that of the parent pseudoephedrine (logP 1.05) [1]. This 63% increase in the octanol‑water partition coefficient translates to a proportionally higher recovery in organic extraction solvents such as ethyl acetate or chloroform, a critical factor for trace-level analysis in biological matrices [1].

logP lipophilicity liquid-liquid extraction sample preparation GC-MS

Distinct Electron Ionization Mass Spectrum Confirming Unique GC‑MS Identity for Forensic and Doping Control

The electron ionization (EI) mass spectrum of (1S,2S)-2-(acetyl(methyl)amino)-1-phenylpropyl acetate recorded in the Maurer‑Meyer‑Pfleger‑Weber GC‑MS Library yields a base peak at m/z 58 and a molecular ion at m/z 249 (C₁₄H₁₉NO₃⁺), with characteristic fragment ions at m/z 100, 128, and 162 [1]. In contrast, the underivatized pseudoephedrine spectrum is dominated by m/z 58 (base peak) and lacks the higher‑mass fragments associated with the O‑acetyl moiety [2]. The presence of the m/z 128 and m/z 162 fragments uniquely confirms the dual N,O‑acetylation pattern, enabling unambiguous identification in seized drug and biological matrices [1].

GC-MS electron ionization mass spectrometry forensic chemistry doping control

Higher Boiling Point (370.5 °C) Compared to Pseudoephedrine (~255 °C) Alters GC Oven Program Demands

The predicted boiling point of 2-[acetyl(methyl)amino]-1-phenylpropyl acetate is 370.5±35.0 °C at 760 mmHg, while pseudoephedrine base boils at approximately 255 °C [1]. This 115 °C increase, resulting from dual acetylation of both the hydroxyl and amine groups, requires either a higher final oven temperature or the use of a shorter, thinner‑film capillary column to achieve comparable retention times in GC analysis .

boiling point gas chromatography thermal analysis physicochemical properties

Certified Reference Standard Purity (≥98%) Enables Method Validation for Pseudoephedrine Impurity Profiling

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate is supplied as an analytical reference standard with certified purity ≥98% (racemic mixture) . This compound is specifically characterized as a pseudoephedrine hydrochloride impurity standard, enabling quantification of diacetylated impurities in active pharmaceutical ingredient (API) batches . In contrast, in‑house synthesized N,O‑diacetyl derivatives typically lack the independent purity certification, traceable batch‑specific certificates of analysis, and long‑term stability data that are required for regulatory submissions .

reference standard impurity profiling method validation quality control pharmacopoeia

Inclusion in the Maurer‑Meyer‑Pfleger‑Weber Library Provides Cross‑Laboratory Spectral Reproducibility for Forensic Identification

The GC‑MS spectrum of CAS 55133-90-9 is curated in the Maurer‑Meyer‑Pfleger‑Weber (MMPW) Library of Drugs, Poisons and Their Metabolites (6th Edition), a reference collection used globally in clinical and forensic toxicology laboratories [1]. Library‑confirmed identification using this entry ensures inter‑laboratory reproducibility and legal defensibility of analytical findings. In contrast, non‑library compounds require independent spectral confirmation with a certified reference material on each instrument, increasing analytical cost and result turnaround time [1][2].

spectral library forensic toxicology GC-MS metabolite identification quality assurance

2-[Acetyl(methyl)amino]-1-phenylpropyl acetate (CAS 55133-90-9): Validated Application Scenarios for Analytical Procurement


Certified Reference Standard for Pseudoephedrine Impurity Profiling in Pharmaceutical Quality Control

In pharmaceutical quality control (QC) laboratories, CAS 55133-90-9 serves as a certified impurity reference standard for pseudoephedrine hydrochloride API . Its certified purity (≥98%) and inclusion in the Mikromol impurity reference material catalogue enable accurate quantification of diacetylated process impurities by HPLC‑UV or LC‑MS/MS, supporting ICH Q3A compliance .

Forensic Identification of Pseudoephedrine‑Derived Substances via GC‑MS Spectral Matching

Forensic chemistry laboratories use the MMPW Library EI‑MS spectrum of CAS 55133-90-9 (entry MMPW6e_2474) for the rapid identification of N,O‑diacetylpseudoephedrine in seized materials [1]. The unique fragmentation pattern (m/z 58 base peak, characteristic ions at m/z 128 and 162) distinguishes this compound from ephedrine, pseudoephedrine, and mono‑acetylated analogs [1].

Method Development and Validation for Quantitative LC‑MS/MS Bioanalysis of Pseudoephedrine Metabolites

Bioanalytical laboratories developing LC‑MS/MS methods for therapeutic drug monitoring or pharmacokinetic studies procure CAS 55133-90-9 as a chemically pure reference standard for the synthesis and characterization of calibration standards and quality control samples . The compound's elevated logP (1.71) relative to the parent drug (logP 1.05) necessitates distinct solid‑phase extraction (SPE) optimization, ensuring method robustness .

Doping Control Accreditation and Proficiency Testing Preparation

World Anti‑Doping Agency (WADA) accredited laboratories utilize CAS 55133-90-9 for proficiency testing and method validation because its GC‑MS spectrum is archived in the MMPW Library, a reference collection recognized in forensic toxicology [1][2]. The availability of a library‑confirmed reference spectrum reduces the risk of false‑positive or false‑negative identifications in doping control casework [1].

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